molecular formula C10H8ClN3O2 B1447774 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1807979-67-4

1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1447774
M. Wt: 237.64 g/mol
InChI Key: GJXQCBFRUQITFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature23. The general method involves the reaction of hydrazines with formamide under microwave irradiation3. However, the specific synthesis process for 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid is not explicitly mentioned in the literature. However, related compounds have been analyzed using techniques like IR, 1H-NMR, and 13C NMR45.



Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively3. These compounds are known to participate in various reactions due to the presence of the triazole ring. However, specific reactions involving 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid are not mentioned in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid are not explicitly mentioned in the literature. However, related compounds have been analyzed using techniques like IR, 1H-NMR, and 13C NMR45.


Scientific Research Applications

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are extensively observed in nature and metabolic systems which are vital for living creatures . Here are some general applications of 1,2,4-triazoles:

  • Pharmaceutical Chemistry : 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
  • Agrochemistry : 1,2,4-triazoles are used in the development of pesticides .
  • Materials Sciences : 1,2,4-triazoles have usages in materials sciences due to their unique structure and properties .
  • Organic Catalysts : 1,2,4-triazoles are used as organic catalysts .

Safety And Hazards

The safety and hazards associated with 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid are not explicitly mentioned in the literature. However, related compounds are classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 378.


Future Directions

The future directions for research on 1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid are not explicitly mentioned in the literature. However, 1,2,4-triazole derivatives are considered important scaffolds in medicinal chemistry, and their further exploration could lead to the development of more selective and potent therapeutic agents9.


Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-benzyl-5-chloro-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-10-12-8(9(15)16)13-14(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXQCBFRUQITFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.